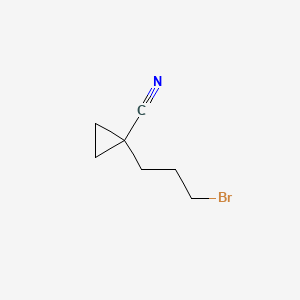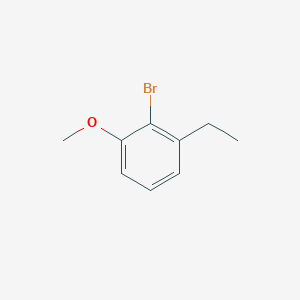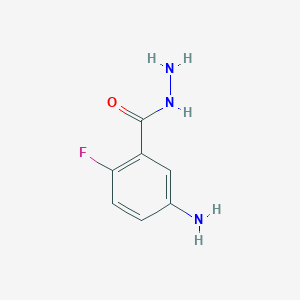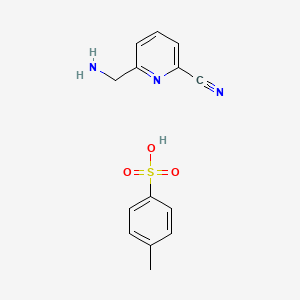
1-(3-Bromopropyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a bromopropyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. For example, the reaction of an alkene with a dihalocarbene generated from a haloform and a strong base can yield cyclopropane derivatives . Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Cyclopropane Ring Opening: The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of more stable compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Cyclopropane Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions, often using catalysts like palladium or nickel.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation and Reduction: Products include amines, carboxylic acids, and other derivatives.
Cyclopropane Ring Opening: Products include linear or branched aliphatic compounds.
科学研究应用
1-(3-Bromopropyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-(3-Bromopropyl)cyclopropane-1-carbonitrile exerts its effects involves its ability to undergo various chemical transformations. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in ring-opening reactions and form new bonds. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of diverse products .
相似化合物的比较
Similar Compounds
Cyclopropane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in substitution reactions.
1-(3-Chloropropyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(3-Bromopropyl)cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, affecting its chemical behavior and applications.
Uniqueness
1-(3-Bromopropyl)cyclopropane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
属性
分子式 |
C7H10BrN |
|---|---|
分子量 |
188.06 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C7H10BrN/c8-5-1-2-7(6-9)3-4-7/h1-5H2 |
InChI 键 |
KOUYWRWBKLVMKY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCBr)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
![tert-butyl N-[(5-formyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B13452504.png)
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)



![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
amine hydrochloride](/img/structure/B13452546.png)


![[4-(Propane-2-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B13452566.png)
![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
